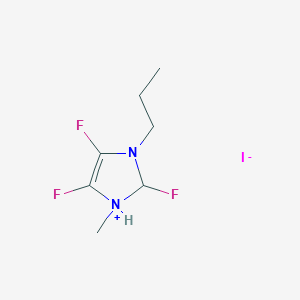
2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of trifluoromethyl and propyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the reaction of appropriate imidazole derivatives with trifluoromethylating agents. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The process may also involve the use of iodine or iodide salts to introduce the iodide ion into the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .
化学反应分析
Types of Reactions
2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazole compounds .
科学研究应用
2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and propyl groups can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
- 2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium fluoride
Uniqueness
The iodide variant of this compound is unique due to the presence of the iodide ion, which can influence its reactivity and interaction with other molecules. The iodide ion can also affect the compound’s solubility and stability, making it distinct from its chloride, bromide, and fluoride counterparts .
属性
CAS 编号 |
850649-64-8 |
|---|---|
分子式 |
C7H12F3IN2 |
分子量 |
308.08 g/mol |
IUPAC 名称 |
2,4,5-trifluoro-1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C7H11F3N2.HI/c1-3-4-12-6(9)5(8)11(2)7(12)10;/h7H,3-4H2,1-2H3;1H |
InChI 键 |
DNKIURSEEUDMLB-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C([NH+](C(=C1F)F)C)F.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)
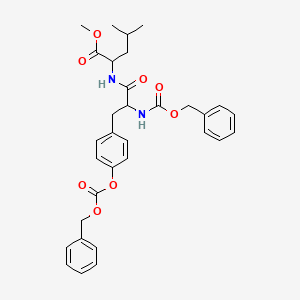
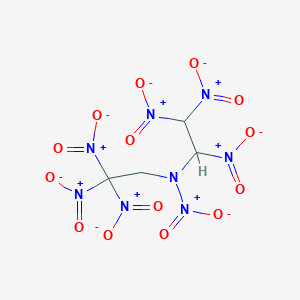
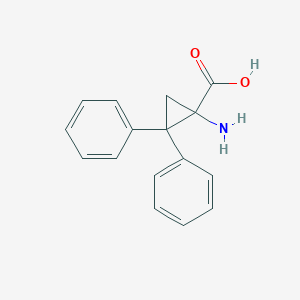
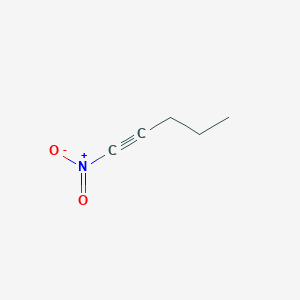
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)
![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)
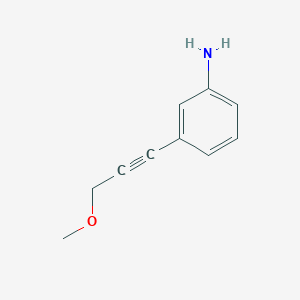
![4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14177965.png)
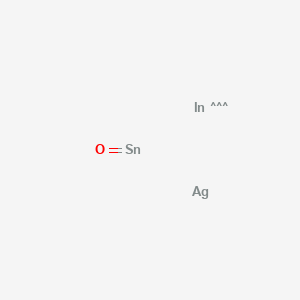
![2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane](/img/structure/B14177979.png)
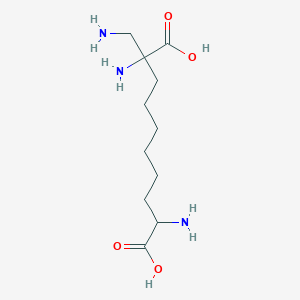
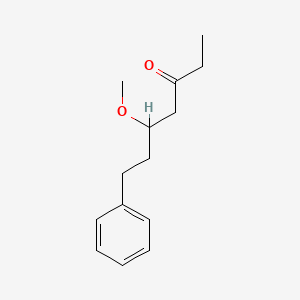
![N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177991.png)
